molecular formula C18H20N2O3S B6662031 4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid

4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B6662031
M. Wt: 344.4 g/mol
InChI Key: VHIHMDCTAMTJDG-UHFFFAOYSA-N
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Description

4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound featuring a thiazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid with cyclohexane-1-carboxylic acid under specific conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

Scientific Research Applications

4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to its combination of a thiazole ring and a cyclohexane ring, providing distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in research and industry .

Properties

IUPAC Name

4-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-19-15(12-5-3-2-4-6-12)16(24-11)17(21)20-14-9-7-13(8-10-14)18(22)23/h2-6,13-14H,7-10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIHMDCTAMTJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2CCC(CC2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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